6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a sulfanyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor used in the synthesis of the compound.
4-Chlorocyclohexa-2,4-dien-1-one: Another related compound with similar structural features.
Uniqueness
6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is unique due to the presence of both bromine and sulfur atoms within its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
876289-52-0 |
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Molecular Formula |
C13H9BrClNOS |
Molecular Weight |
342.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H9BrClNOS/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
BGOUIBSYOVQOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)C2=C(C=CC(=C2)Cl)O)Br |
Origin of Product |
United States |
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